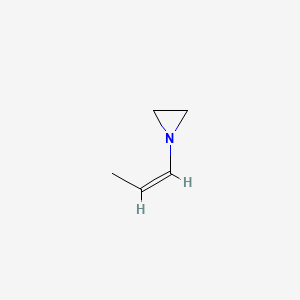

Aziridine, 1-(1-propenyl)-, (Z)-

Description

Significance of Aziridine (B145994) Scaffolds in Modern Organic Synthesis

Aziridine scaffolds are valuable building blocks in modern organic synthesis. researchgate.netresearchgate.net Their utility stems from the high reactivity of the strained three-membered ring, which allows for the synthesis of a diverse array of more complex molecules. researchgate.netresearchgate.netrsc.org They serve as precursors for a variety of organic compounds, including amino alcohols, diamines, and other nitrogen-containing heterocycles. researchgate.netnih.gov The ability to introduce nitrogen atoms into molecules is crucial for the synthesis of pharmaceuticals and other biologically active compounds. nih.gov In fact, the aziridine ring is a key structural component in several natural products with significant biological activity, such as mitomycin C and azinomycin B. wikipedia.org

The transformation of alkenes into aziridines is a key strategy in synthetic chemistry, though it can be challenging to achieve efficiently. digitellinc.com The development of new methods for aziridination continues to be an active area of research. digitellinc.comorganic-chemistry.orgorganic-chemistry.org

Fundamental Reactivity Profile of the Aziridine Ring System

The chemistry of aziridines is dominated by their high ring strain, which is a consequence of the approximately 60° bond angles within the three-membered ring, a significant deviation from the ideal 109.5° for sp³ hybridized atoms. wikipedia.orgwikipedia.org This inherent strain, estimated to be around 27 kcal/mol, makes the aziridine ring susceptible to cleavage. researchgate.net

The most characteristic reaction of aziridines is nucleophilic ring-opening, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. wikipedia.orgresearchgate.net This reactivity provides a powerful method for the formation of 1,2-difunctionalized amines. researchgate.net The regioselectivity of the ring-opening reaction is influenced by the substituents on the aziridine ring. researchgate.netmdpi.com In general, with 2-alkyl substituted aziridines, the nucleophile preferentially attacks the less sterically hindered carbon atom. researchgate.net However, for 2-aryl or 2-vinyl substituted aziridines, attack at the more substituted carbon is often favored due to stabilization of the developing positive charge in the transition state. researchgate.net

The nature of the substituent on the nitrogen atom also plays a critical role in the reactivity of the aziridine. mdpi.com Electron-withdrawing groups, such as sulfonyl or acyl groups, "activate" the aziridine, making it more susceptible to ring-opening by weaker nucleophiles. mdpi.combaranlab.org Conversely, electron-donating groups on the nitrogen decrease its reactivity.

Beyond nucleophilic ring-opening, aziridines can undergo thermal and photochemical reactions, often leading to the formation of azomethine ylides, which can then participate in 1,3-dipolar cycloaddition reactions. wikipedia.orgresearchgate.net

Overview of (Z)-1-(1-Propenyl)aziridine within the Vinyl Aziridine Class

"Aziridine, 1-(1-propenyl)-, (Z)-" is a member of the vinyl aziridine subclass. The presence of the propenyl group conjugated to the nitrogen atom introduces specific electronic and steric features that influence its reactivity.

Chemical and Physical Properties of Aziridine, 1-(1-propenyl)-, (Z)-

| Property | Value |

|---|---|

| CAS Number | 24461-38-9 |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| IUPAC Name | 1-[(Z)-prop-1-en-1-yl]aziridine |

| Canonical SMILES | C\C=C/N1CC1 |

| InChI Key | BEUWPRGCKSXXRV-IHWYPQMZSA-N |

The data in this table is compiled from available chemical databases.

The (Z)-configuration of the propenyl group is a key stereochemical feature. This stereoisomerism can influence the molecule's interactions and the regioselectivity of its reactions. The propenyl group is considered to be electron-donating, which may modulate the reactivity of the aziridine ring.

The synthesis of "Aziridine, 1-(1-propenyl)-, (Z)-" can typically be achieved through the reaction of aziridine with a propenyl halide under basic conditions. The reaction conditions are optimized to favor the formation of the (Z)-isomer.

This compound can undergo several types of chemical reactions:

Oxidation: It can be oxidized to the corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aziridines.

Ring-Opening Reactions: The strained three-membered ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophiles.

The combination of the strained aziridine ring and the reactive propenyl group makes "Aziridine, 1-(1-propenyl)-, (Z)-" a versatile intermediate in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

24461-38-9 |

|---|---|

Molecular Formula |

C5H9N |

Molecular Weight |

83.13 g/mol |

IUPAC Name |

1-[(Z)-prop-1-enyl]aziridine |

InChI |

InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2- |

InChI Key |

BEUWPRGCKSXXRV-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=C\N1CC1 |

Canonical SMILES |

CC=CN1CC1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Z 1 1 Propenyl Aziridine and Aziridine Derivatives

Transition Metal-Catalyzed Ring-Opening Transformationsmdpi.comscilit.com

Transition metal catalysts offer a robust platform for the controlled functionalization of aziridines. mdpi.com By engaging the aziridine (B145994) in catalytic cycles involving steps like oxidative addition, these metals can facilitate reactions that are otherwise challenging. acs.org The choice of metal, ligand, and reaction conditions allows for precise manipulation of the reaction pathway, leading to highly selective transformations. acs.orgmdpi.com

Palladium catalysis has been instrumental in developing regioselective and stereospecific cross-coupling reactions of aziridines. acs.org N-activated aziridines can function as alkyl pseudohalide equivalents in these transformations. acs.org The reaction typically proceeds via an initial S_N2-type oxidative addition of the Pd(0) catalyst to the aziridine ring. This step is often regioselectivity- and stereospecificity-determining. acs.org For 2-substituted aziridines, this oxidative addition can occur at either the C2 or C3 position, and the choice is influenced by the catalyst system and the aziridine substituents. acs.org

For instance, palladium-catalyzed cross-couplings of 2-arylaziridines with organoboron reagents have been shown to proceed with high regioselectivity and complete stereoinversion, confirming an S_N2 pathway. acs.org This allows for the synthesis of enantioenriched β-functionalized amines from readily available enantiopure aziridines. acs.org While many methods favor arylation at the less substituted carbon, strategies for branched-selective arylation at the more substituted carbon of 2-alkyl aziridines are also being developed. nih.gov

Furthermore, aziridinylzinc chloride intermediates have been successfully used in palladium-catalyzed Negishi couplings with aryl and alkenyl halides, proceeding with retention of the aziridine's stereochemistry. nih.gov This method required the use of a highly reactive palladium catalyst, Pd_2(dba)_3/[(tBu)_3PH]BF_4, to outcompete the thermal decomposition of the organozinc reagent. nih.gov

Table 1: Palladium-Catalyzed Negishi Coupling of an Aziridinylzinc Chloride with Various Halides nih.gov

| Entry | Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | 2-(phenyl)-aziridine derivative | 71 |

| 2 | Methyl 4-bromobenzoate | 2-(4-methoxycarbonylphenyl)-aziridine derivative | 65 |

| 3 | Vinyl bromide | 2-vinyl-aziridine derivative | 55 |

Data represents coupling with a protected 2-aziridinylzinc chloride. The specific structure of the aziridine is detailed in the source literature.

Nickel-catalyzed reductive carboxylation presents a powerful method for converting aziridines into β-amino acids, which are valuable building blocks and peptidomimetics. pugetsound.edunih.gov This transformation utilizes carbon dioxide (CO_2), an abundant C1 feedstock, to introduce a carboxylic acid group. The reaction proceeds under mild conditions, often at atmospheric pressure of CO_2, and demonstrates high chemo- and regioselectivity. pugetsound.edunih.gov

A protocol developed for N-substituted aziridines employs a nickel catalyst with a bipyridine-based ligand, using manganese (Mn) as a stoichiometric reductant. acs.org The reaction is believed to proceed via regioselective cleavage of the C-N bond at the less substituted carbon of the aziridine ring. pugetsound.eduacs.org This methodology has a broad substrate scope, tolerating a variety of N-substituents on the aziridine ring. acs.org

Table 2: Nickel-Catalyzed Reductive Carboxylation of N-Substituted Aziridines acs.org

| N-Substituent on Aziridine | Product (β-Amino Acid) Yield (%) |

|---|---|

| N-Tosyl | 81 |

| N-Benzyl | 75 |

| N-Phenyl | 68 |

Reaction conditions typically involve NiBr_2·diglyme, a bipyridine ligand, Mn powder, and CO_2 (1 atm) in DMF/MeOH. Data is representative for various 2-phenylaziridines.

Gold(I) catalysts, known for their π-acidic character, can activate alkynes towards nucleophilic attack. This property has been harnessed in tandem reactions involving aziridines and propargyl alcohols. rsc.org A gold(I)-catalyzed reaction between N-substituted aziridines and propargyl alcohols leads to the formation of morpholine (B109124) derivatives. rsc.org The proposed mechanism involves a dual activation role for the gold catalyst, acting as both a π-acid to activate the alkyne and a σ-acid (Lewis acid) to activate the aziridine. The sequence is initiated by the nucleophilic ring-opening of the aziridine by the alcohol, followed by a 6-exo-dig cyclization onto the gold-activated alkyne and subsequent double bond isomerization to yield the final morpholine product. rsc.org

In a related transformation demonstrating gold's catalytic versatility, propargylic aziridines can undergo a rare 4-exo-dig cyclization to form alkylidene azetidines. nih.gov This contrasts with the more common 5-endo-dig pathway that leads to dihydropyrroles. The specific reaction pathway is dependent on the substitution pattern of the starting homopropargyl amine, which is generated via the regioselective ring-opening of the propargylic aziridine with α-diboryl alkylidene lithium salts. nih.gov

While many palladium-catalyzed reactions involve intermolecular cross-coupling, intramolecular variants are powerful tools for constructing cyclic structures. In the context of aziridine chemistry, palladium catalysis can be used in cascade reactions that begin with the ring-opening of an aziridine. nih.gov For example, a palladium-catalyzed process can transform complex tricyclic aziridines into tetracyclic amine scaffolds in a single step. nih.gov

The mechanism for such a cascade can be intricate. It may initiate with a palladium-catalyzed C-N bond cleavage of the aziridine to form a π-allyl palladium intermediate. This intermediate can then undergo further reactions, such as β-hydride elimination to form a diene, which then participates in an intramolecular reaction like a Diels-Alder cycloaddition. nih.gov These one-pot sequences that combine catalytic ring-opening with subsequent cyclizations are highly efficient for building molecular complexity from relatively simple starting materials. nih.govresearchgate.net

The development of asymmetric catalytic methods for aziridine ring-opening is crucial for accessing enantiomerically pure chiral amines, which are prevalent in pharmaceuticals and natural products. rsc.org Chiral Lewis acid catalysts are often employed to activate the aziridine toward nucleophilic attack, while controlling the stereochemical outcome. nih.gov

For example, a magnesium catalyst generated in situ from Mg(OTf)_2 and a chiral 3,3'-fluorinated-BINOL ligand has been shown to effectively mediate the highly enantioselective ring-opening alkylation of N-(2-picolinoyl) aziridines with 3-aryl-oxindoles. nih.gov The fluorine atoms on the BINOL ligand were found to be critical for achieving excellent enantioselectivities. nih.gov Similarly, chiral ruthenium(CO)salen complexes have been designed for the asymmetric aziridination of alkenes, and related chiral catalyst systems can be applied to the subsequent asymmetric ring-opening of the resulting aziridines. rsc.org These methods provide a direct route to valuable chiral building blocks. nih.govmetu.edu.tr

Rearrangement Reactions of Aziridinesnih.govacs.org

Vinylaziridines, such as (Z)-1-(1-propenyl)aziridine, are prone to undergo pericyclic rearrangement reactions, driven by the release of ring strain. These transformations are powerful methods for converting the three-membered ring into larger, more complex heterocyclic structures. nih.govacs.org

The most prominent of these is the vinylaziridine rearrangement, a mdpi.commdpi.com-sigmatropic (aza-Claisen) or mdpi.comnih.gov-sigmatropic (aza-Wittig) rearrangement. acs.orgwikipedia.org The thermal or Lewis acid-catalyzed rearrangement of 2-vinylaziridines typically leads to the formation of five-membered dihydropyrroles or seven-membered rings, respectively. acs.orgthieme-connect.com The stereochemistry of the starting vinylaziridine often dictates the stereochemistry of the product. For example, the aza- mdpi.comnih.gov-Wittig rearrangement of N-tert-butyl acetyl (Z)-propenylaziridines has been shown to give trans,trans-2,3,6-trisubstituted tetrahydropyridines with high selectivity. acs.org

In a novel application, 2-vinyl aziridine 2-carboxylates have been observed to rearrange into chiral cyclic sulfoximines with complete stereocontrol. nih.gov This process highlights the versatility of vinylaziridine rearrangements in accessing unusual heterocyclic scaffolds. nih.govnii.ac.jp Biocatalysis has also been employed to control the fate of reactive intermediates derived from aziridines. Engineered cytochrome P450 enzymes can catalyze a one-carbon ring expansion of aziridines to azetidines via a highly enantioselective rsc.orgnih.gov-Stevens rearrangement, a transformation not readily achieved with traditional catalysts. nih.gov

Base-Mediated Rearrangement Pathways

Base-mediated reactions of aziridines can lead to a variety of rearranged products. These transformations are often initiated by the deprotonation of a suitable proton, followed by intramolecular rearrangements.

One notable pathway involves the base-mediated rearrangement of free aromatic hydroxamic acids to anilines. nih.gov While not directly involving (Z)-1-(1-propenyl)aziridine, this illustrates a fundamental base-mediated rearrangement concept applicable to nitrogen-containing functional groups.

In the context of aziridines, bases can facilitate ring-opening and subsequent functionalization. For instance, the Ghorai group developed a method for synthesizing tetrahydroquinoline derivatives through a base-mediated, SN2-type ring opening of N-tosyl aziridines with acrylonitriles. mdpi.com This is followed by a palladium-catalyzed intramolecular C–N coupling reaction, which can be performed as a one-pot process with high yields. mdpi.com

Furthermore, a novel base-mediated [2+1] annulation and regioselective aziridine ring-opening cascade has been described for the synthesis of β-amino ketone derivatives from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts. rsc.orgnih.govrsc.org This one-pot, two-step process involves the formation of C-C and C-N bonds, followed by the cleavage of a C-N bond under mild conditions, demonstrating a broad substrate scope and excellent yields. rsc.orgnih.govrsc.org

A plausible mechanism for this type of reaction involves the initial formation of a sulfur ylide from the α-carbonyl sulfonium salt in the presence of a base. This ylide then attacks the electron-deficient cyclic aldimine, leading to zwitterionic intermediates. Subsequent intramolecular SN2 nucleophilic substitution results in the formation of a trans-trisubstituted fused-aziridine product. rsc.org

The choice of base can be critical in these rearrangements. For example, in the rearrangement of 1,3-dithianyl-substituted propargylamines, bases like potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), and sodium tert-amoxide (NaOtAm) have been shown to be effective. acs.org

Cycloisomerization Processes

Cycloisomerization reactions of aziridines provide access to a variety of heterocyclic structures. Zhang et al. developed a novel cycloisomerization technique involving the ring-opening of aziridines to synthesize morpholine derivatives from readily available aziridines and propargyl alcohols. mdpi.com

Cycloaddition Reactions of Aziridines

The strained nature of the aziridine ring makes it a suitable partner in various cycloaddition reactions, leading to the formation of larger, more complex heterocyclic systems. researchgate.net

[3+2] Cycloaddition Reactions via Azomethine Ylides

N-substituted aziridines bearing electron-withdrawing groups can undergo thermal or photochemical ring-opening to form azomethine ylides. These 1,3-dipoles can then be trapped by suitable dipolarophiles in a [3+2] cycloaddition reaction to yield five-membered rings like pyrrolidines. wikipedia.org For instance, phenyl aziridines react efficiently with olefins such as cyclic enol ethers and allyltrimethylsilane (B147118) in the presence of a catalytic amount of Sc(OTf)3 at room temperature to afford pyrrolidine (B122466) derivatives in high yields and with high regioselectivity. researchgate.net A formal [3+2] cycloaddition between aziridines and alkenes to furnish pyrrolidines has also been achieved using a cationic manganese porphyrin catalyst. researchgate.net

Formal [2+1] Cycloaddition Reactions

Aziridines themselves are often synthesized via [2+1] cycloaddition reactions between nitrenes and alkenes, or carbenes and imines. acs.org However, aziridines can also participate in formal [2+1] cycloaddition reactions. A notable example is the base-mediated aza-[2+1] annulation of cyclic N-sulfonyl aldimines with α-carbonyl sulfonium salts, which proceeds through a fused tri-substituted aziridine intermediate. rsc.orgrsc.orgrsc.org This "sew-and-cut" strategy provides a novel route to β-amino ketones. rsc.org

Ring Expansion Reactions to Form Larger Heterocycles

The inherent ring strain of aziridines makes them excellent precursors for ring expansion reactions to generate larger heterocyclic compounds. researchgate.netnih.gov These reactions can be promoted by various reagents and catalysts. For example, the reaction of an allene-derived methylene (B1212753) aziridine with a diazoacetate in the presence of a rhodium catalyst leads to a [3+1] ring expansion. nih.gov In this process, an aziridinium (B1262131) ylide is proposed to form through the attack of the nucleophilic aziridine nitrogen on a Rh(II) carbene. nih.gov

Furthermore, the synthesis of azetidines can be achieved through a one-carbon ring expansion of aziridines. This has been demonstrated via a highly enantioselective rsc.orgrsc.org-Stevens rearrangement of ammonium (B1175870) ylides catalyzed by hemoproteins. chemrxiv.org This biocatalytic approach offers excellent selectivity for the rsc.orgrsc.org-Stevens rearrangement over the competing cheletropic extrusion of olefins. chemrxiv.org

Radical and Singlet Electron Transfer Mediated Transformations

Recent advancements have explored the generation and reactivity of N-aziridinyl radicals. These transient species can be generated through the reductive activation of N-pyridinium aziridines. acs.org Spin-trapped EPR spectroscopy has been used to directly characterize these radicals. acs.org

In the presence of oxygen, N-aziridinyl radicals can add to styrenyl olefins to produce 1,2-hydroxyaziridination products. acs.org This establishes aziridinyl radicals as novel reactive intermediates in synthetic chemistry and introduces the concept of aziridine group transfer as a viable synthetic strategy. acs.org

Photocatalysis has also been employed to mediate transformations of aziridine derivatives. For instance, the selective rearrangement of oxaziridines to amides can be achieved via a single electron transfer (SET) pathway promoted by a weak base and visible-light photoredox catalysis. rsc.org Additionally, the photocatalyzed synthesis of trifluoromethylated aziridines has been reported, although pyridine (B92270) derivatives were found to be unsuitable substrates, likely due to a competing single-electron transfer pathway where the pyridine quenches the radical. nih.gov

Generation and Reactivity of N-Aziridinyl Radicals

N-aziridinyl radicals are highly reactive, transient species that have emerged as key intermediates in novel synthetic methodologies. nih.govacs.org Due to the significant strength of the aziridine N-H bond (approximately 92 kcal/mol) compared to the C-N bonds of the strained ring (around 54 kcal/mol), the direct generation of these radicals from N-H precursors is considered improbable. acs.org Consequently, strategies have focused on the cleavage of a substituent on the nitrogen atom. acs.orgresearchgate.net

Two primary methods have been successfully developed for the generation of N-aziridinyl radicals:

Reductive Activation of N-Pyridinium Aziridines: A prominent method involves the single-electron transfer (SET) reductive activation of N-pyridinium aziridines. nih.govresearchgate.netnih.gov These precursors can be readily synthesized and, under mild photochemical conditions using a photocatalyst, undergo reductive photoactivation of the N-N bond to generate the transient N-aziridinyl radical. nih.govacs.orgresearchgate.net Electron paramagnetic resonance (EPR) spectroscopy with spin-trapping has been used to directly characterize these fleeting intermediates. nih.govnih.govresearchgate.net Density Functional Theory (DFT) calculations suggest that the N-aziridinyl radical is planar, with the unpaired electron residing in a p-orbital, which imparts electrophilic reactivity. nih.govacs.org

Homolysis of N-Haloaziridines: An alternative route to N-aziridinyl radicals is through the homolytic cleavage of N-haloaziridines. thieme-connect.com These precursors can be easily prepared by treating the corresponding NH aziridines with reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). thieme-connect.com

The reactivity of these radicals is notable because they can participate in intermolecular reactions, such as addition to olefins, largely without undergoing the ring-opening that might be expected from such a strained system. nih.govacs.org This characteristic is foundational to their use in group transfer methodologies.

Aziridine Group Transfer Methodologies

The generation of N-aziridinyl radicals has enabled the development of aziridine group transfer, a novel synthetic strategy where an intact aziridine ring is transferred to a substrate. nih.govacs.org This approach provides a new disconnection in aziridination chemistry, complementing traditional methods like [2+1] cycloadditions. nih.govnih.gov

The process is effectively demonstrated in the 1,2-hydroxyaziridination of olefins. researchgate.net In this transformation, an N-aziridinyl radical, generated photochemically from an N-pyridinium salt, adds to a styrenyl olefin. nih.govacs.org This addition creates a benzylic radical intermediate. acs.org In the presence of molecular oxygen (O₂), this carbon-centered radical is trapped, ultimately yielding a 1,2-hydroxyaziridination product. nih.govacs.orgthieme-connect.de The reaction proceeds under mild photochemical conditions and has been shown to be compatible with a variety of aziridine precursors. nih.gov

The efficiency of the coupling can be influenced by the electronic properties of the N-pyridinium aziridine precursor. nih.gov Electron-rich precursors tend to be less efficient, which is consistent with a more challenging initial one-electron reduction step. nih.gov

Table 1: Selected Examples of Aziridine Group Transfer to Styrenyl Olefins This interactive table summarizes the yields for the 1,2-hydroxyaziridination of various styrenes using different N-pyridinium aziridine precursors.

| N-Pyridinium Aziridine Precursor | Styrenyl Olefin | Product | Yield (%) |

|---|---|---|---|

| N-pyridinium aziridine 2w | 3-nitrostyrene | Hydroxyaziridine 5w | 46 nih.gov |

| N-pyridinium aziridine 2x | 3-nitrostyrene | Hydroxyaziridine 5x | 42 nih.gov |

| Naphthylstyrene-derived 2y | 3-nitrostyrene | Hydroxyaziridine 5y | 69 nih.gov |

| 2-vinyl benzothiophene-derived 2z | Styrene | Hydroxyaziridine 5z | 57 nih.gov |

Azirine Ring Cleavage by Single Electron Transfer

While aziridines are saturated heterocycles, their unsaturated counterparts, 2H-azirines, also exhibit unique reactivity driven by ring strain. The cleavage of the azirine ring can be initiated by single electron transfer (SET), opening pathways to diverse heterocyclic products. researchgate.net

One reported example involves the promotion of azirine ring cleavage using iron(II) chloride (FeCl₂). researchgate.net This reaction is proposed to proceed through an intermediate azirine complex with a radical structure. researchgate.net Depending on the reaction conditions, this pathway can lead to several outcomes:

Dimerization: In the absence of other trapping agents, the azirine can dimerize to form 2H-imidazoles or 3,5-disubstituted pyridazines. researchgate.net

Cycloaddition: When the reaction is conducted in the presence of styrenes, the intermediate can be trapped to afford cyclopropyl (B3062369) ketones and pyrrolines. researchgate.net

More recently, photoredox catalysis has been explored for azirine activation. The single-electron oxidation of 2H-azirine motifs using a strongly oxidizing photocatalyst can lead to the synthesis of polysubstituted pyrroles. acs.org Furthermore, energy transfer (EnT) catalysis can initiate the ring contraction of isoxazolones to generate strained 2H-azirines in situ. acs.orgnih.gov A subsequent EnT-induced cleavage of the azirine's C-C bond allows for a formal [3+2] cycloaddition with various electrophiles, providing access to valuable pyrroline (B1223166) structures. acs.orgnih.gov

Table 2: Products of FeCl₂-Promoted Azirine Ring Cleavage This interactive table shows the different products obtained from the single electron transfer-mediated cleavage of azirines.

| Reactants | Product Type | Specific Products |

|---|---|---|

| Azirine | Dimerization | 2H-Imidazoles, 3,5-Disubstituted Pyridazines researchgate.net |

| Azirine, Styrene | Cycloaddition/Trapping | Cyclopropyl Ketones, Pyrrolines researchgate.net |

Computational and Theoretical Studies on Aziridine Reactivity and Selectivity

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving aziridines. Its ability to balance computational cost with accuracy makes it well-suited for exploring reaction mechanisms, transition states, and the factors governing selectivity.

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving N-alkenyl aziridines, particularly in cycloaddition reactions. For the related compound, (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, quantum chemical calculations using the B3LYP functional were employed to study its cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD). These calculations revealed a preference for a stepwise reaction pathway over a concerted one. nih.gov This suggests that the reaction likely proceeds through a zwitterionic intermediate, a common feature in the chemistry of strained heterocycles.

In the context of aziridine (B145994) ring-opening reactions, DFT studies propose that the process is often initiated by the protonation or activation of the aziridine nitrogen. This activation leads to the formation of a more reactive aziridinium (B1262131) ion, which is then susceptible to nucleophilic attack. researchgate.net For (Z)-1-(1-propenyl)aziridine, it is plausible that in the presence of an acid or a Lewis acid, the nitrogen atom would be protonated, facilitating the opening of the three-membered ring.

The following table outlines plausible reaction steps for (Z)-1-(1-propenyl)aziridine based on DFT studies of related compounds.

| Reaction Type | Proposed Mechanistic Steps | Key Intermediates |

| Cycloaddition | Stepwise addition to a dipolarophile | Zwitterionic intermediate |

| Ring-Opening (Acid-catalyzed) | 1. Protonation of aziridine nitrogen2. Nucleophilic attack at a ring carbon | Aziridinium ion |

This table is a representation of plausible pathways based on studies of analogous systems.

The characterization of transition states and the calculation of their corresponding activation energies are crucial for understanding reaction kinetics and selectivity. For the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, DFT calculations would have been used to locate the transition state structures for both the concerted and stepwise pathways. The lower activation energy of the stepwise pathway's transition state would be the determining factor for the preferred mechanism. nih.gov

In general aziridination reactions, computational studies have identified and characterized the transition states for the C-N bond formation, which is often the rate- and enantio-determining step. nih.gov For a hypothetical reaction involving (Z)-1-(1-propenyl)aziridine, DFT calculations would be essential to pinpoint the geometry and energy of the transition state, thereby predicting the feasibility and rate of the reaction.

The solvent can play a significant role in the outcome of reactions involving polar intermediates, such as those in aziridine chemistry. DFT studies incorporating solvent models, like the polarizable continuum model (PCM), have shown that the activation energy of aziridine ring-opening can be reduced in polar solvents. researchgate.net For instance, the presence of water molecules, either explicitly or as a continuum, can stabilize charged intermediates and transition states, thereby accelerating the reaction. researchgate.net It is therefore anticipated that reactions of (Z)-1-(1-propenyl)aziridine that proceed through polar or charged intermediates would be significantly influenced by the polarity of the solvent.

DFT calculations are a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions. In the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, the stereoselectivity was found to be complete. nih.gov DFT calculations on the subsequent electrocyclic ring-opening of the resulting cyclobutene (B1205218) showed a preference for the "methyl-in" dienamine product by approximately 4-5 kcal/mol over the "methyl-out" product, explaining the observed stereospecificity. nih.gov This highlights the ability of computational methods to dissect the subtle energetic differences that govern stereoselectivity. For (Z)-1-(1-propenyl)aziridine, similar computational approaches could be used to predict the stereochemical course of its reactions.

High-Level Ab Initio and Semi-Empirical Calculations

While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), can provide even more accurate results, albeit at a higher computational cost. These methods are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are critical. For instance, ab initio calculations have been used to study the molecular properties of various aziridine derivatives. nih.gov

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative for preliminary investigations of large systems or for dynamic simulations. While no specific high-level ab initio or semi-empirical calculations were found for (Z)-1-(1-propenyl)aziridine, these methods remain important tools in the computational chemist's arsenal (B13267) for studying aziridine reactivity.

Mechanistic Modeling of Complex Aziridine Transformations

The reactivity of aziridines can lead to complex transformations, including rearrangements and cascade reactions. Computational modeling is essential for unraveling the intricate mechanistic details of such processes. For example, DFT studies have been used to model the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, a reaction that shares similarities with potential transformations of activated aziridines. rsc.org These models can map out entire reaction energy profiles, including all intermediates and transition states, providing a comprehensive picture of the reaction landscape. rsc.org

For a molecule like (Z)-1-(1-propenyl)aziridine, with its combination of a strained ring and a reactive double bond, mechanistic modeling could uncover novel reaction pathways and predict the formation of unexpected products. Such studies would be invaluable for guiding synthetic efforts and for a deeper understanding of its chemical behavior.

Aziridine Aldehyde-Driven Macrocyclization Processes

A significant area of research involves the use of aziridine aldehydes in multicomponent reactions to synthesize peptide macrocycles, an important class of molecules in drug discovery. nih.gov Computational studies have been crucial in understanding the mechanism and selectivity of these complex transformations. rsc.org

In these processes, aziridine aldehydes, peptides, and isocyanides react to form macrocyclic peptide structures. rsc.org A key finding from mechanistic investigations is that the reaction does not follow the traditional Ugi four-component condensation pathway. Instead, evidence points towards a pathway involving an imidoanhydride intermediate. nih.gov This deviation from the expected mechanism explains the high diastereoselectivity and rapid reaction times observed. nih.gov

The role of the aziridine functionality is critical. Due to a high kinetic barrier, the aziridine's amine group and the aldehyde group can act independently. nih.gov In the disrupted Ugi reaction, the aldehyde initiates the process, while the aziridine nitrogen acts as a terminal nucleophile at a later stage to close the macrocycle. nih.gov Computational modeling helps to rationalize the kinetic and thermodynamic favorability of this pathway over others.

Table 1: Key Features of Aziridine Aldehyde-Driven Macrocyclization

| Feature | Description | Mechanistic Insight |

| Reactants | Aziridine Aldehyde Dimers, Peptides, Isocyanides | A multicomponent reaction (MCR) providing rapid access to complex structures. nih.govrsc.org |

| Products | Peptide Macrocycles | An important class of molecules with therapeutic potential. nih.gov |

| Key Intermediate | Imidoanhydride | Deviates from the classic Ugi reaction pathway, explaining the observed high efficiency and selectivity. nih.govrsc.org |

| Selectivity | High Diastereoselectivity | The proposed imidoanhydride pathway and the late-stage participation of the aziridine nucleophile justify the observed stereochemical outcome. nih.gov |

Electronic Factors Governing Regioselectivity

The regioselectivity of aziridine ring-opening reactions is a critical aspect of their synthetic utility, and it is heavily influenced by electronic factors. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict which of the two ring carbons will be attacked by a nucleophile. researchgate.net

The nature of the substituent on the aziridine nitrogen plays a defining role in determining the reaction's outcome. For Aziridine, 1-(1-propenyl)-, (Z)- , the vinyl group (propenyl) is generally considered to be weakly electron-withdrawing or -donating, depending on the electronic demands of the reaction. Its electronic character influences the polarization of the C-N bonds in the aziridinium ion intermediate that forms under acidic conditions. nih.gov

Generally, in acid-mediated ring-opening, the nucleophile attacks the more substituted carbon atom (C3) if the substituents can stabilize a partial positive charge (SN1-like mechanism). Conversely, if steric hindrance dominates or if the N-substituent is strongly electron-withdrawing, attack at the less substituted carbon (C2) is favored (SN2-like mechanism). DFT calculations of electronic reactivity indices can predict the most likely site of attack by evaluating the distribution of charge and the energies of frontier molecular orbitals. researchgate.net

Table 2: Factors Influencing Regioselectivity in Aziridine Ring-Opening

| Factor | Influence on Regioselectivity | Relevance to Aziridine, 1-(1-propenyl)-, (Z)- |

| N-Substituent | The electronic nature (donating/withdrawing) of the group on the nitrogen atom alters the stability of potential carbocationic intermediates. nih.gov | The propenyl group's electronic effects are modest, suggesting a subtle balance between SN1 and SN2 pathways, likely sensitive to reaction conditions. |

| Reaction Conditions | Acidic conditions promote the formation of an aziridinium ion, favoring attack at the more substituted carbon. Basic or neutral conditions favor SN2-type attack at the less hindered carbon. nih.gov | The choice of acid catalyst or nucleophile would be critical in directing the regiochemical outcome. |

| Nucleophile | "Hard" nucleophiles tend to attack under charge control, while "soft" nucleophiles react under orbital control. | The regioselectivity of ring-opening could be tuned by selecting the appropriate nucleophile. |

| Ring Substituents | Substituents on the carbon atoms of the aziridine ring have a primary effect on steric hindrance and electronic stability. | For the parent aziridine ring, the N-substituent is the main electronic determinant. |

Role of Zwitterionic and Carbocation Intermediates

Computational studies have been instrumental in identifying and characterizing the transient intermediates that govern aziridine reactivity. Depending on the reaction conditions and the substitution pattern of the aziridine, the ring can open to form zwitterionic or carbocationic species. nih.govnih.gov

Under thermal or photochemical conditions, aziridines can undergo C-C bond cleavage to form azomethine ylides, which are zwitterionic 1,3-dipoles. The electronic nature of the N-substituent is crucial for the stability and subsequent reactivity of these ylides, which are valuable intermediates in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. nih.gov

Alternatively, in the presence of acids, the aziridine nitrogen is protonated to form an aziridinium ion. nih.gov This intermediate can be viewed as a resonance hybrid of structures with carbocation character at the ring carbons. The subsequent nucleophilic attack on this activated intermediate is a key step in many synthetic transformations. nih.govnih.gov For certain reactions, evidence points to the formation of a discrete carbocation intermediate, particularly when the substituents can effectively stabilize the positive charge. nih.gov The (Z)-propenyl group on the nitrogen would influence the stability and reactivity of these charged intermediates.

In Silico Identification of Aziridine-Modifying Enzymes

While aziridine-containing natural products are less common than their epoxide counterparts, the aziridine motif is found in many synthetic bioactive molecules. nih.gov Identifying enzymes capable of metabolizing or modifying aziridine-containing compounds is crucial for understanding their pharmacological and toxicological profiles. In silico methods provide a powerful, high-throughput approach to screen for potential enzyme interactions. nih.gov

The process typically involves molecular docking, a computational technique that predicts the preferred orientation of a ligand (in this case, Aziridine, 1-(1-propenyl)-, (Z)- ) when bound to the active site of a target protein. wu.ac.th Large libraries of enzymes, such as cytochrome P450s (CYPs), glutathione (B108866) S-transferases (GSTs), or hydrolases, can be screened virtually.

The steps for an in silico screening would be:

Target Selection: A panel of enzymes known for xenobiotic metabolism is selected.

Molecular Docking: The 3D structure of Aziridine, 1-(1-propenyl)-, (Z)- is docked into the active site of each enzyme.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol). Favorable binding poses are analyzed for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. wu.ac.th

Experimental Validation: High-scoring candidates are prioritized for subsequent experimental validation to confirm enzymatic activity. nih.gov

While specific in silico studies identifying enzymes that modify Aziridine, 1-(1-propenyl)-, (Z)- are not prominent in the literature, this computational methodology is a standard approach in modern drug discovery and toxicology to predict metabolic pathways. nih.govwu.ac.th

Synthetic Applications of Aziridines As Versatile Building Blocks

Construction of Nitrogen-Containing Heterocyclesslideshare.netnih.gov

Aziridines are highly valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. slideshare.net Their utility stems from the high ring strain energy, which provides a thermodynamic driving force for ring-opening and subsequent cyclization reactions. nih.gov The presence of a vinyl group, as in "Aziridine, 1-(1-propenyl)-, (Z)-", introduces additional reactivity, allowing for unique transformations such as pericyclic reactions and transition metal-catalyzed cycloadditions.

Four-Membered Rings: Azetidines and Beta-Lactamsmagtech.com.cnmetu.edu.tr

The synthesis of four-membered nitrogen heterocycles like azetidines and β-lactams from aziridines typically involves a ring expansion strategy.

Azetidines: One common method for the one-carbon homologation of aziridines into azetidines is the reaction with a methylene (B1212753) ylide, such as dimethylsulfoxonium methylide. organic-chemistry.org This reaction proceeds via nucleophilic attack of the ylide on the aziridine (B145994) ring, followed by ring opening and subsequent intramolecular cyclization to form the four-membered azetidine (B1206935) ring. slideshare.netorganic-chemistry.org While this is a general method for N-arenesulfonylaziridines, its applicability to N-alkenyl aziridines like "Aziridine, 1-(1-propenyl)-, (Z)-" would depend on the specific reaction conditions. organic-chemistry.org

Beta-Lactams: The carbonylation of vinyl aziridines is a known route to β-lactams. metu.edu.tr Palladium-catalyzed carbonylation reactions, for instance, can lead to the formation of various isomeric β-lactams. The stereochemical outcome of such reactions can be influenced by the reaction conditions, such as the pressure of carbon monoxide. metu.edu.tr This method highlights a potential pathway for converting vinyl aziridines into the synthetically important β-lactam core structure. metu.edu.tr

Table 1: General Aziridine to Four-Membered Ring Transformations

| Starting Material Class | Reagent/Condition | Product Class | General Reference |

|---|---|---|---|

| N-Sulfonylaziridine | Dimethylsulfoxonium methylide | Azetidine | organic-chemistry.org |

Five-Membered Rings: Pyrroles, Pyrrolidines, Imidazoles, Oxazoles, Thiazolesnih.govnih.govorganic-chemistry.org

The construction of five-membered heterocycles from aziridines is a well-developed area of synthetic chemistry, often involving cycloaddition or ring-opening/cyclization cascades.

Pyrroles and Pyrrolidines: Pyrrolidine (B122466) derivatives can be synthesized through various methods starting from aziridines. nih.govorganic-chemistry.orgresearchgate.net For vinyl aziridines, transition metal-catalyzed [3+2] cycloadditions with alkenes or alkynes provide a direct route to substituted pyrrolidines. The reactivity and diastereoselectivity of such reactions can be sensitive to the substitution pattern on the aziridine ring.

Imidazoles: The synthesis of imidazolines, which can be oxidized to imidazoles, can be achieved through the Heine reaction, which involves the ring expansion of an aziridine with an imidoyl chloride. nih.gov This reaction proceeds through an imidoyl aziridine intermediate that subsequently isomerizes. This one-pot procedure is stereospecific and tolerates a range of functional groups. nih.gov

Oxazoles: Acyl-substituted aziridines are known to rearrange to form oxazolines, which are precursors to oxazoles. This transformation can be promoted by reagents like sodium iodide. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. asianpubs.org While not a direct conversion from aziridines, aziridine chemistry can be employed to generate precursors for such cyclizations. For instance, ring-opening of an aziridine could yield a functionalized intermediate that is then converted to a substrate for thiazole synthesis. organic-chemistry.orgyoutube.comresearchgate.net

Table 2: General Aziridine to Five-Membered Ring Transformations

| Starting Material Class | Reagent/Condition | Product Class | General Reference |

|---|---|---|---|

| Aziridine | Imidoyl chloride | Imidazoline | nih.gov |

| Acylaziridine | NaI | Oxazoline | nih.gov |

Six-Membered Rings: Piperidines, Morpholines, Tetrahydroquinolines, Piperazinesorganic-chemistry.orgrsc.orgnih.gov

Six-membered nitrogen heterocycles are prevalent in pharmaceuticals and natural products, and their synthesis from aziridines often involves multi-step sequences.

Piperidines: The synthesis of substituted piperidines from aziridines can be accomplished through alkylation of the aziridine nitrogen followed by intramolecular cyclization and regiospecific ring opening. For example, 2-(2-cyano-2-phenylethyl)aziridines have been converted to 2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.gov This strategy demonstrates how the aziridine ring can act as a latent amine for the construction of a larger ring system.

Morpholines: A one-pot synthesis of enantiomerically pure disubstituted morpholines has been developed via a tandem intermolecular regioselective ring opening of chiral aziridines with epoxy alcohols. rsc.org In this sequence, the epoxy alcohol acts as both a nucleophile and an electrophile. rsc.org

Tetrahydroquinolines: These structures can be synthesized from aziridines, although specific examples starting from vinyl aziridines are less common in the provided literature. General methods for synthesizing quinoline (B57606) derivatives often involve cyclization of appropriately substituted anilines.

Piperazines: The synthesis of piperazines can be achieved through the dimerization of aziridines or by reacting aziridines with suitable two-carbon synthons. metu.edu.trorganic-chemistry.org For instance, certain aziridine-fused piperazine (B1678402) imines have been synthesized through intramolecular cyclization of an azide-containing intermediate derived from an aziridine. metu.edu.tr

Table 3: General Aziridine to Six-Membered Ring Transformations

| Starting Material Class | Reaction Sequence | Product Class | General Reference |

|---|---|---|---|

| Substituted Aziridine | Alkylation, Cyclization, Ring Opening | Piperidine (B6355638) | nih.gov |

| Chiral Aziridine | Tandem reaction with epoxy alcohol | Morpholine (B109124) | rsc.org |

Seven-Membered Rings and Beyond: Azepanes, Diazepinonesrsc.orgrsc.org

The synthesis of seven-membered and larger heterocycles from aziridines is less common but can be achieved through ring expansion strategies.

Azepanes: Diastereomerically pure azepane derivatives have been prepared through piperidine ring expansion with high stereoselectivity and regioselectivity. rsc.org While this is a piperidine-to-azepane conversion, the initial piperidine could potentially be derived from an aziridine precursor. Another approach involves the reductive amination of deprotected halogenated secondary cyclopropylamines, which can trigger cyclopropane (B1198618) ring cleavage to yield ring-expanded products, including azepanes. rsc.org

Diazepinones: The synthesis of diazepinones from aziridines is a potential transformation, likely proceeding through a multi-step sequence involving the formation of a suitable acyclic precursor that can undergo a 7-endo cyclization.

Synthesis of Functionalized Amines and Amino Acid Derivativesnih.gov

The nucleophilic ring-opening of aziridines is a fundamental and widely utilized reaction that provides access to a variety of functionalized amines and their derivatives. nih.gov The regioselectivity of the ring-opening is often controlled by the nature of the substituents on the aziridine ring and the nucleophile used.

Beta-Functionalized Alkylaminesnih.gov

The reaction of aziridines with a wide range of nucleophiles leads to the formation of β-functionalized alkylamines. The strained three-membered ring readily opens upon attack by nucleophiles at one of the ring carbons, with the nitrogen atom serving as the leaving group in its protonated or activated form. This transformation is highly valuable for introducing a functional group at the β-position relative to the amino group.

A catalytic method for the β-C(sp³)-H functionalization of N-alkylamines has been developed for the synthesis of enantiomerically enriched β-substituted amines. nih.gov While this method functionalizes existing amines, the principle of creating β-functionalized amines is directly related to aziridine ring-opening reactions. The nucleophilic opening of an aziridine is a more direct approach to this class of compounds. For an N-vinyl aziridine like "Aziridine, 1-(1-propenyl)-, (Z)-", the regioselectivity of nucleophilic attack would be influenced by both steric and electronic factors of the vinyl and alkyl substituents on the ring.

Table 4: General Aziridine Ring-Opening for Amine Synthesis

| Starting Material Class | Nucleophile | Product Class | General Reference |

|---|

Beta-Amino Acid Derivatives

The synthesis of β-amino acids and their derivatives is a significant area of research due to their importance in peptidomimetics and as components of natural products. illinois.edu Aziridines serve as crucial precursors for these compounds, primarily through nucleophilic ring-opening reactions. clockss.org The regioselectivity of the ring-opening is paramount and can be controlled to produce β-amino acids.

A common strategy involves the use of aziridine-2-carboxylates, where a nucleophile attacks the C3 (β-carbon) position, leading to the desired β-amino acid structure. clockss.org The outcome of the reaction is highly dependent on the activating group on the aziridine nitrogen. Strong electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl), generally promote highly selective C-N bond cleavage, yielding β-amino esters. acs.org Carbamate protecting groups are also effective, though in some cases, particularly with cis-aziridines bearing an aryl group, selectivity can be lower. acs.org

Reductive ring-opening of 3-substituted aziridine-2-carboxylates with reagents like samarium diiodide has been shown to be effective, with the choice of N-activating group being critical for directing the cleavage to the C-N bond to form β-amino esters over competing C-C bond cleavage that yields glycine (B1666218) derivatives. acs.orgnih.gov

More direct routes are also being developed. A notable example is the nickel-catalyzed carboxylation of aziridines, which provides a direct method to synthesize β-amino acids from the aziridine core, tolerating a wide range of functional groups. illinois.edu Another innovative "sew-and-cut" strategy involves a cascade reaction where cyclic N-sulfonyl aldimines react to form a fused aziridine intermediate, which then undergoes regioselective, hydrogen-mediated ring-opening to yield functionalized β-amino ketones, versatile precursors to β-amino acids. rsc.org

Table 1: Regioselectivity in Reductive Ring Opening of Aziridine-2-carboxylates This table is representative of general findings in the field and is based on data for analogous compounds.

| N-Activating Group | 3-Substituent | Isomer | Product Ratio (β-amino ester : α-amino ester) | Reference |

| Diphenylphosphinoyl | Phenyl | cis | 1 : 1 | nih.gov |

| Diphenylphosphinoyl | Phenyl | trans | 16.7 : 1 | nih.gov |

| Diphenylphosphinoyl | Cyclohexyl | cis or trans | Exclusive β-amino ester | nih.gov |

| Tosyl | Phenyl | cis | Exclusive β-amino ester | acs.org |

| SES (sulfonate) | Phenyl | cis | High selectivity for β-amino ester | acs.org |

| Acetyl | Phenyl | cis | Moderate yield of β-amino ester (13% α-amino ester) | nih.gov |

Access to Amine Stereotriads and High Fsp3 Chemical Space

Modern drug discovery increasingly seeks molecules with three-dimensional complexity, often measured by the fraction of sp³ hybridized carbons (Fsp³). acs.orgnih.gov High Fsp³ content is linked to improved clinical success rates. Aziridines, particularly strained or "anomalous" variants, are powerful tools for accessing this valuable, stereochemically complex chemical space. nih.govnih.gov

Research has shown that specially designed bicyclic and methyleneaziridines, synthesized through metal-catalyzed nitrene transfer reactions, serve as versatile intermediates. nih.govnih.gov These highly strained rings possess unique geometries and multiple functional groups that can be manipulated in subsequent reactions. acs.org Through controlled transformations, these aziridines can be converted into a diverse array of densely substituted and stereochemically rich N-heterocyclic scaffolds. nih.gov

This chemistry provides access to complex structures such as amine stereotriads, where three contiguous stereocenters, at least one of which is nitrogen-bearing, are installed. nih.gov For instance, a novel method transforms all three unsaturated carbons of an allene (B1206475) into new C(sp³) stereocenters via the formation of an intermediate exocyclic methyleneaziridine, directly generating an amine-bearing stereotriad. nih.gov The versatility of these anomalous aziridines allows for their conversion into a wide range of products including azetidines, piperidines, and aminated cycloheptanes, demonstrating a powerful strategy for exploring high Fsp³ amine chemical space. acs.orgnih.gov

Aziridine Scaffolds in Material Science and Catalysis

The unique reactivity of the aziridine ring also lends itself to applications in polymer chemistry and the development of novel catalytic systems.

Polymerization Studies

Aziridines are important monomers for the synthesis of polyamines, which have a wide range of applications, including in gene-transfection, CO₂ capture, and as antimicrobial coatings. rsc.org The polymerization of aziridines can proceed through different mechanisms, yielding polymers with distinct architectures. rsc.orgresearchgate.net

Cationic Ring-Opening Polymerization (CROP): Unactivated aziridines typically undergo CROP. This process often leads to the formation of highly branched polymers, such as hyperbranched poly(ethylene imine) (PEI), which is produced commercially on a large scale. researchgate.netresearchgate.net The branching occurs due to the nucleophilicity of the amine groups along the growing polymer chain, which can act as initiation sites. researchgate.net

Anionic Ring-Opening Polymerization (AROP): To achieve linear, well-defined polymers, aziridines must be "activated" by placing a strong electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts) or mesyl (Ms) group. acs.orgresearchgate.net These N-sulfonylated aziridines can undergo living anionic ring-opening polymerization (AAROP). acs.org This method offers excellent control over the polymer structure. Remarkably, AAROP of activated aziridines has been shown to be tolerant to protic impurities like water and alcohols, a significant advantage over traditional living anionic polymerizations that require strictly anhydrous conditions. acs.org This robustness allows for the synthesis of well-defined polyamides and polyamines with greater ease. acs.org

Recent advances also include catalyst-controlled copolymerization, where a binary catalyst system can selectively polymerize different monomers like epoxides and N-tosyl aziridines, allowing for the synthesis of block copolymers with controlled monomer sequences. acs.org

Table 2: Polymerization Behavior of Aziridine Monomers This table summarizes general polymerization characteristics.

| Monomer Type | Activating Group | Polymerization Mechanism | Resulting Polymer Architecture | Reference |

| Aziridine | None | Cationic Ring-Opening (CROP) | Branched (e.g., hbPEI) | researchgate.net |

| 2-Methylaziridine | None | Cationic Ring-Opening (CROP) | Highly Branched | rsc.org |

| N-Tosylaziridine | Tosyl (SO₂Ar) | Anionic Ring-Opening (AROP) | Linear | acs.orgnih.gov |

| N-Mesylaziridine | Mesyl (SO₂Me) | Anionic Ring-Opening (AROP) | Linear | acs.org |

| N-Boc-aziridine | Boc (CO₂tBu) | Anionic Ring-Opening (AROP) | Linear | researchgate.net |

Development of Novel Catalytic Systems

The chemistry of aziridines is deeply intertwined with catalysis, both in the catalytic synthesis of the aziridine ring itself and in the use of aziridines as building blocks in catalytic transformations.

Catalysts for Aziridination: The direct synthesis of aziridines from alkenes is a powerful transformation. A variety of transition-metal catalysts based on rhodium, copper, iron, and cobalt have been developed to facilitate the transfer of a nitrene group to an alkene. researchgate.netillinois.edu For example, planar chiral rhodium indenyl catalysts have been shown to perform highly enantioselective aziridination of unactivated alkenes. organic-chemistry.orgacs.org These catalytic methods are crucial for accessing chiral aziridines, which are valuable synthetic intermediates. acs.org

Aziridines in Catalytic Reactions: Aziridines themselves are increasingly used as versatile electrophiles in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com This strategy allows for the regioselective formation of new C(sp³)–C, C–Si, and C–B bonds. Palladium and nickel complexes are prominent catalysts in these ring-opening functionalizations. mdpi.comthieme-connect.com The mechanism often involves a stereospecific Sₙ2-type oxidative addition of the aziridine to the metal center, resulting in inversion of stereochemistry. acs.org These methods provide powerful ways to construct complex molecules from the aziridine core.

Furthermore, aziridines can be used as precursors in catalytic cycloaddition reactions. For example, copper catalysts can mediate the reaction of aziridines with imines or isocyanates to produce imidazolidines and imidazolidinones, respectively, which are important five-membered azaheterocycles. frontiersin.org Palladium-catalyzed [3+2] cycloadditions of vinylaziridines with imines have also been developed to create complex fused-ring systems. frontiersin.org These examples highlight the role of the aziridine scaffold as a key component in the development of novel catalytic systems for constructing molecular complexity. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.